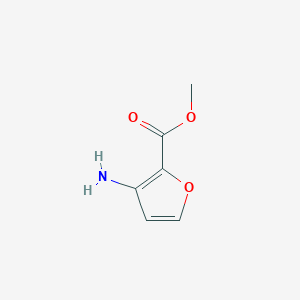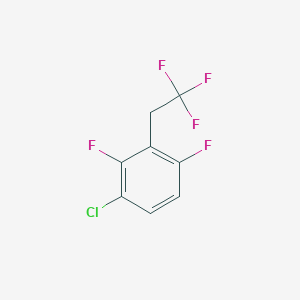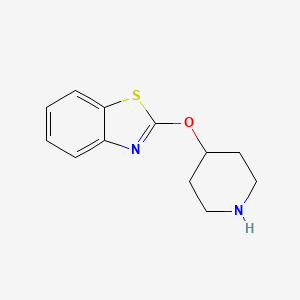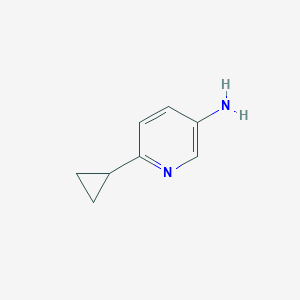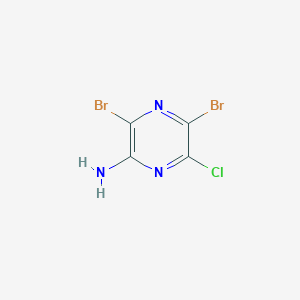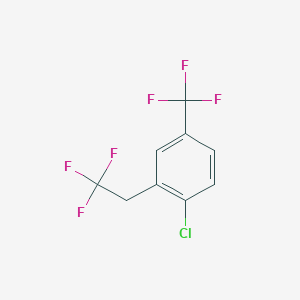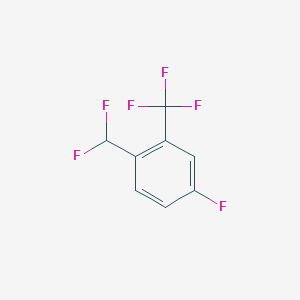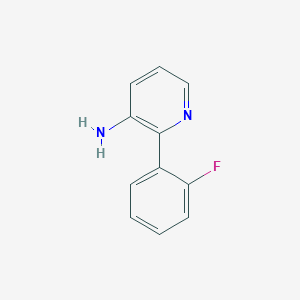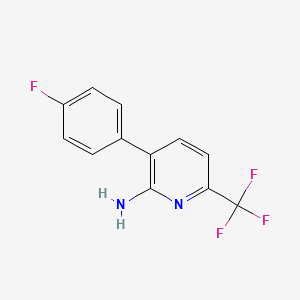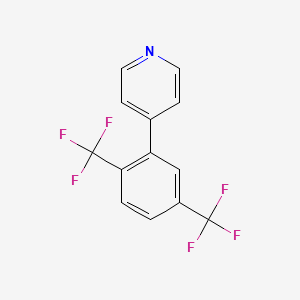
4-(2,5-Bis(trifluoromethyl)phenyl)pyridine
Overview
Description
Trifluoromethylpyridine (TFMP) and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Scientific Research Applications
Agrochemical Industry
- Application : Trifluoromethylpyridine (TFMP) derivatives are key structural ingredients for the development of many agrochemical compounds . They are used in the protection of crops from pests .
- Methods : The major method of synthesizing TFMP derivatives involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Industry
- Application : TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Methods : The synthesis of TFMP derivatives in pharmaceuticals is similar to that in agrochemicals . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results : Several TFMP derivatives have been approved for use in pharmaceuticals, and many are currently undergoing clinical trials .
Synthesis of Metal-Organic Frameworks (MOFs)
- Application : “4-(2,5-Bis(trifluoromethyl)phenyl)pyridine” is used in the synthesis of metal-organic frameworks (MOFs) .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not specified in the source .
Preparation of Trifluoromethylpyridyllithiums
- Application : “4-(2,5-Bis(trifluoromethyl)phenyl)pyridine” is used in the preparation of trifluoromethylpyridyllithiums via metalation reaction .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not specified in the source .
Synthesis of Methiodide Salts
- Application : “4-(2,5-Bis(trifluoromethyl)phenyl)pyridine” is used in the synthesis of methiodide salts .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not specified in the source .
Use in Photocatalysis and Phosphorescent OLEDs
- Application : This ligand is used in Ir (III) complexes suitable for use in photocatalysis and phosphorescent OLEDs .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not specified in the source .
Use in Pesticides
- Application : Trifluoromethylpyridine (TFMP) and its intermediates are key structural ingredients for the development of many agrochemical compounds . They are used in the protection of crops from pests .
- Methods : The major method of synthesizing TFMP derivatives involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Use in Medicines
- Application : Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Methods : The synthesis of TFMP derivatives in pharmaceuticals is similar to that in agrochemicals .
- Results : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Use in Suzuki-Miyaura Cross-Coupling
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[2,5-bis(trifluoromethyl)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F6N/c14-12(15,16)9-1-2-11(13(17,18)19)10(7-9)8-3-5-20-6-4-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIILEGJCKKVNSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Bis(trifluoromethyl)phenyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



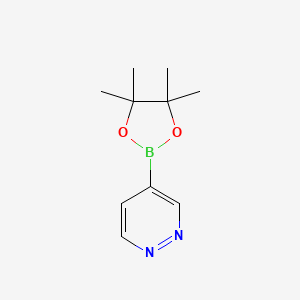
![4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1388525.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B1388527.png)
